Nitric acid, praseodymium(3+) salt, pentahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitric acid, praseodymium(3+) salt, pentahydrate is a chemical compound. Praseodymium is a lanthanide element and it is common to have trivalent valence . Nitric acid is a colorless, fuming, and highly corrosive liquid that is a common laboratory reagent and an important industrial chemical for the manufacture of fertilizers and explosives .

Synthesis Analysis

Praseodymium nitrate is produced from ores rich in rare earth metals. Dissolving the ores in nitric acid yields solutions of rare earth nitrates, which can be separated by solvent extraction, isolated into individual rare earth metals, and purified .Molecular Structure Analysis

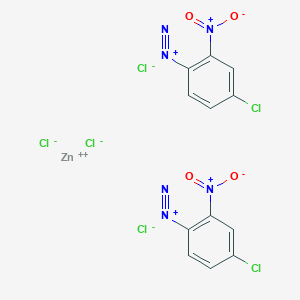

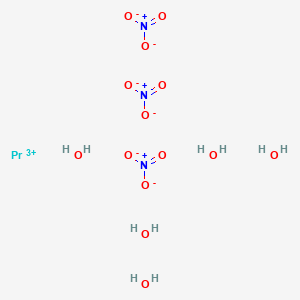

The molecular formula of Nitric acid, praseodymium(3+) salt, pentahydrate is H10N3O14Pr. The molecular weight is 417 g/mol.Chemical Reactions Analysis

Praseodymium nitrate is a green, crystalline salt commonly found as a hexahydrate. The salt is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . Like many trivalent nitrates, praseodymium nitrate has a low thermal decomposition temperature with onset temperature of 100 °C .Physical And Chemical Properties Analysis

Praseodymium is the third member of the lanthanide series and is considered one of the rare-earth metals . It is a ductile metal with a hardness comparable to that of silver .Aplicaciones Científicas De Investigación

Recovery and Separation of Praseodymium (III), Dysprosium (III) and Yttrium (III)

In a study, the possibility of using hydrogenated Dowex 50WX8 resin for the recovery and separation of Pr (III), Dy (III) and Y (III) from aqueous nitrate solutions was explored . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The maximum sorption capacity was found to be 30.0, 50.0 and 60.0 mg/g for Pr (III), DY (III) and Y (III), respectively . The desorption of Pr (III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .

Production of Bismuth Nitrate Pentahydrate

Another application of nitric acid solutions is in the production of Bismuth Nitrate Pentahydrate . The methods for producing bismuth pentahydrate from metallic bismuth by the interaction of oxide or basic bismuth nitrate with solutions of nitric acid were compared .

Safety And Hazards

Direcciones Futuras

Praseodymium nitrate is used in the preparation of praseodymium-doped materials and praseodymium compounds because it is one of the most convenient sources of praseodymium ions . Owing to its high solubility and low thermal decomposition temperature, praseodymium is a particularly useful reagent in reactions that use sol-gel processing and hydrothermal-calcination methods . Like other rare earth metals, praseodymium has a cloud of shielded f-electrons, which allow for long excited state lifetimes and high luminescence yields . Because of these properties, Pr-doped materials and Pr-compounds are used as phosphors in optics and added to oxides used in ceramics for colorful effects .

Propiedades

IUPAC Name |

praseodymium(3+);trinitrate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Pr/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVBXGDSTWEFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Pr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162816 |

Source

|

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid, praseodymium(3+) salt, pentahydrate | |

CAS RN |

14483-17-1 |

Source

|

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014483171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)